N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide
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Overview
Description
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide is a complex organic compound that features a thiazole ring substituted with methoxyphenyl groups and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide typically involves multiple steps. One common approach starts with the condensation of p-anisaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with diphenylpropanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the thiazole ring could lead to dihydrothiazole derivatives .
Scientific Research Applications
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells.
4,4′-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Investigated for its luminescent properties.
Uniqueness
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and methoxyphenyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C32H28N2O3S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C32H28N2O3S/c1-36-26-17-13-24(14-18-26)30-31(25-15-19-27(37-2)20-16-25)38-32(34-30)33-29(35)21-28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-20,28H,21H2,1-2H3,(H,33,34,35) |
InChI Key |
XUNDKSZZTXUVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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